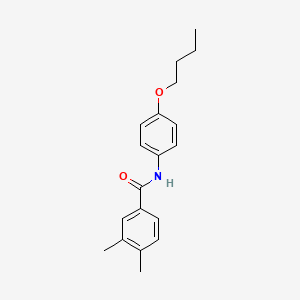
N-(4-butoxyphenyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Butoxyphenyl)-N′-[4-(dimethylamino)phenyl]thiourea is a compound that has been used in early discovery research . It has a linear formula of C19H25N3OS .
Synthesis Analysis
N-(4-butoxyphenyl)acetamide can be synthesized via an SN2 nucleophilic substitution reaction from N-(4-hydroxyphenyl)acetamide, 1-bromobutane, and sodium hydroxide .Molecular Structure Analysis
The molecular structure of a similar compound, N,N’-Bis(4-butoxyphenyl)dodecanediamide, has been analyzed. It has a molecular formula of C32H48N2O4 .Chemical Reactions Analysis
In the synthesis of N-(4-butoxyphenyl)acetamide, an SN2 nucleophilic substitution reaction is involved .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 4-BUTOXYACETANILIDE, have been analyzed. It has a molecular formula of C12H17NO2 .Applications De Recherche Scientifique
Mitosis Inhibition in Plant Cells
A study by Merlin et al. (1987) on a series of N-substituted benzamide compounds, including those with alterations in the phenyl substitution at the 3 or 4 position, found that certain compounds were powerful and selective inhibitors of mitosis in plant cells. This suggests potential applications in agricultural research, particularly in the development of herbicides targeting cell division in weeds without affecting mitochondria or chloroplast activities (Merlin et al., 1987).
Fluorescent Molecular Probes
Diwu et al. (1997) synthesized a new series of fluorescent solvatochromic dyes with strong solvent-dependent fluorescence, which can be used to develop ultrasensitive fluorescent molecular probes. These probes are valuable for studying a variety of biological events and processes, indicating their potential in biomedical research and diagnostics (Diwu et al., 1997).
Antitumor Activity and Bioreductive Drug Enhancement
Research into the antitumor activity of certain benzamide derivatives and their combination with bioreductive drugs has demonstrated potential in enhancing therapeutic ratios in cancer treatment. Studies show that combining these compounds with other agents can significantly improve anti-tumor activity, suggesting a method to enhance the efficacy of cancer treatments (Lash et al., 1998).
Novel Ionophore for Potentiometric Sensors
Hassan et al. (2003) utilized a liver drug, specifically a dimethyl-dimethoxy derivative, as a novel ionophore in constructing a membrane sensor for barium ions. This work underscores the potential of benzamide derivatives in developing new sensors for environmental monitoring and analytical chemistry applications (Hassan et al., 2003).
Antioxidant Properties and Polymer Stability
Studies on N,N'-substituted p-phenylenediamines, including dimethylbenzamide derivatives, have shown that these compounds can act as effective antioxidants, particularly in the rubber industry. Their oxidation products and antioxidant capabilities highlight the importance of these compounds in enhancing the durability and stability of polymers (Rapta et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-butoxyphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-5-12-22-18-10-8-17(9-11-18)20-19(21)16-7-6-14(2)15(3)13-16/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZOLEWZWNKQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

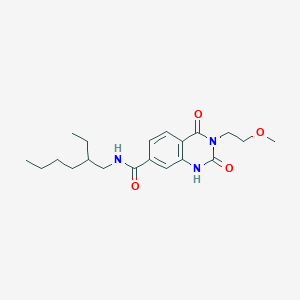
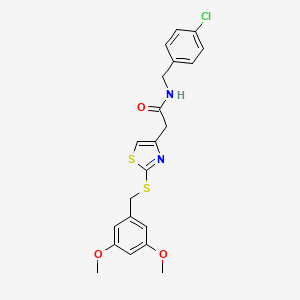
![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2987953.png)
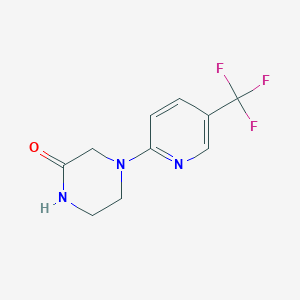
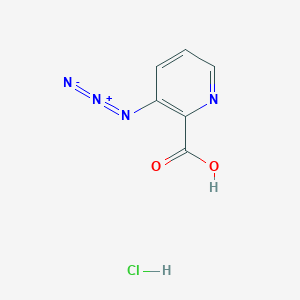
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B2987958.png)
![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2987961.png)
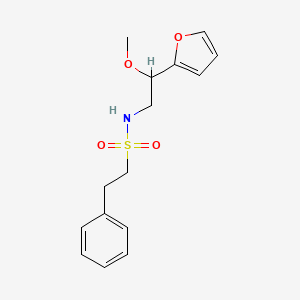
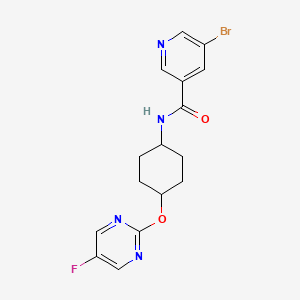
![3-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2987964.png)
![N-(2-(1H-indol-3-yl)ethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2987967.png)
![6-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylpyridazin-3-amine](/img/structure/B2987969.png)
![3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2987970.png)
![3-{4-Amino-3-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2987972.png)